molecular formula C18H17ClFN3O2S B4876948 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No. B4876948
M. Wt: 393.9 g/mol
InChI Key: WMRCBQVTLLVHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of sulfonamides and has shown potential in various areas of research.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit carbonic anhydrase IX, which plays a role in tumor growth and survival. This compound may also have anti-inflammatory effects and may protect against neurodegeneration by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide can inhibit the activity of carbonic anhydrase IX, which may lead to reduced tumor growth and survival. This compound may also have anti-inflammatory effects and may protect against neurodegeneration by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide in lab experiments is its potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound may also have anti-inflammatory effects and may protect against neurodegeneration. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide could focus on its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. This compound may also be studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide has been used in various areas of scientific research. It has shown potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-chloro-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S/c1-12-8-18(13(2)7-16(12)19)26(24,25)22-15-9-21-23(11-15)10-14-5-3-4-6-17(14)20/h3-9,11,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRCBQVTLLVHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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